6-Bromo-2-methylbenzo[B]thiophene
Overview
Description
6-Bromo-2-methylbenzo[B]thiophene is a heterocyclic compound that contains a thiophene ring fused with a benzene ring, substituted with a bromine atom at the 6th position and a methyl group at the 2nd position. This compound is part of the broader class of benzothiophenes, which are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and material science .
Mechanism of Action
Target of Action
6-Bromo-2-methylbenzo[B]thiophene is a derivative of thiophene, a heterocyclic compound that contains a five-membered ring made up of one sulfur atom . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a variety of biological effects .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways, leading to a variety of downstream effects .
Result of Action
Thiophene derivatives are known to have a variety of biological effects .
Biochemical Analysis
Biochemical Properties
6-Bromo-2-methylbenzo[B]thiophene plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or modifying their activity. For instance, it may interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the formation of non-covalent bonds, such as hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex.
Cellular Effects
The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of signaling pathways like the MAPK/ERK pathway, which is essential for cell proliferation and differentiation . Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism. These changes can lead to variations in cell function, including growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing substrate access. This inhibition can lead to a decrease in enzyme activity and subsequent changes in metabolic pathways . Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains relatively stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained enzyme inhibition and altered gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or beneficial effects, such as mild enzyme inhibition or modulation of signaling pathways. At higher doses, it can lead to toxic or adverse effects, including significant enzyme inhibition, disruption of metabolic processes, and potential cytotoxicity . Threshold effects are often observed, where a specific dosage level triggers a marked change in the compound’s impact on biological systems.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes like cytochrome P450 . These interactions can lead to the formation of metabolites that may have distinct biological activities. The compound’s influence on metabolic flux and metabolite levels can result in altered physiological states, affecting overall cellular function and homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity, with higher concentrations potentially leading to more pronounced effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its presence in the mitochondria could impact mitochondrial function and energy metabolism, while localization in the nucleus might influence gene expression and cell cycle regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methylbenzo[B]thiophene typically involves the bromination of 2-methylbenzo[B]thiophene. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the 6th position of the thiophene ring. This reaction can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methylbenzo[B]thiophene undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromine-substituted position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Various substituted benzothiophenes depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2-methylbenzo[B]thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzo[B]thiophene: Lacks the bromine substitution, leading to different reactivity and properties.
6-Chloro-2-methylbenzo[B]thiophene: Similar structure but with chlorine instead of bromine, which can affect its chemical behavior and applications.
2,3-Dimethylbenzo[B]thiophene: Contains an additional methyl group, altering its steric and electronic properties.
Uniqueness
The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
6-bromo-2-methyl-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrS/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXCVGWKYNCVLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609000 | |
Record name | 6-Bromo-2-methyl-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912332-92-4 | |
Record name | 6-Bromo-2-methyl-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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